2,4-Dichlorophenyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-1-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBJNSPBWLCTOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074563 | |
| Record name | Benzene, 2,4-dichloro-1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2612-57-9 | |
| Record name | 2,4-Dichlorophenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2612-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichlorophenyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2,4-dichloro-1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichlorophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Contextual Significance in Modern Organic Synthesis
The isocyanate group in 2,4-dichlorophenyl isocyanate is a key functional group that readily reacts with nucleophiles, particularly those containing active hydrogen atoms like alcohols, amines, and thiols. This reactivity allows for the introduction of the 2,4-dichlorophenylcarbamate moiety into various organic molecules, which can significantly influence their biological or material properties. smolecule.com
The synthesis of this compound can be achieved through several methods, including the reaction of 2,4-dichloroaniline (B164938) with phosgene (B1210022) or a phosgene equivalent. ontosight.ai Another approach involves treating 2,4-dichlorophenol (B122985) with an appropriate isocyanating agent. smolecule.com
| Reagent Type | Reaction Product |
| Alcohols | Polyurethanes smolecule.com |
| Amines | Polyureas smolecule.com |
| Thiols | Polythioureas smolecule.com |
Role in Specialized Chemical Industries and Scientific Investigation
2,4-Dichlorophenyl isocyanate serves as a crucial intermediate in several specialized chemical industries. archivemarketresearch.com Its applications are diverse, ranging from the production of pharmaceuticals and agrochemicals to the synthesis of advanced polymeric materials. smolecule.com
In the pharmaceutical and agrochemical sectors, it is used as a building block for creating more complex molecules with desired biological activities. smolecule.com For instance, isocyanates are used in the synthesis of some fungicides and pesticides. mdpi.comresearchgate.net Research has explored the potential fungicidal activity of compounds derived from dichlorophenyl isocyanates. mdpi.comtandfonline.com
In polymer chemistry, this compound is utilized as a monomer in the production of polyurethanes, polyureas, and other polymers. smolecule.com These polymers can exhibit desirable properties such as enhanced thermal stability and flame retardancy, making them suitable for applications like coatings and adhesives. smolecule.com
Overview of Current Research Trajectories
Established Synthetic Routes
The most common and industrially significant methods for producing this compound rely on precursor compounds and specific reaction conditions that have been optimized over decades.
The phosgenation of the corresponding amine is the most crucial technological approach for the industrial production of organic isocyanates, valued for its efficiency and high yields. acs.org For this compound, the precursor is 2,4-dichloroaniline (B164938). wikipedia.orgnih.gov This process involves reacting 2,4-dichloroaniline with phosgene (B1210022), typically in an inert solvent.
The reaction is often conducted in a two-stage "cold-hot" process to manage the reaction energetics and optimize the yield. smolecule.com
Cold Phosgenation: The initial stage occurs at lower temperatures, generally between 0°C and 60°C. smolecule.com In this phase, 2,4-dichloroaniline reacts with phosgene to form an intermediate N-(2,4-dichlorophenyl)carbamoyl chloride. smolecule.com
Hot Phosgenation: The reaction mixture is then heated to a higher temperature, typically in the range of 100°C to 200°C. smolecule.com This thermal step facilitates the decomposition of the carbamoyl (B1232498) chloride intermediate into the final this compound and hydrogen chloride (HCl). smolecule.com The continuous removal of the HCl byproduct is essential to drive the reaction to completion. smolecule.com Optimal conversion rates have been reported at temperatures between 158-165°C with a significant excess of phosgene. smolecule.com
The choice of solvent is critical for controlling reaction temperature and facilitating product separation. High-boiling point solvents are preferred for the hot phosgenation stage.
Interactive Table: Solvents in Phosgenation of Dichloroanilines
| Solvent | Boiling Point (°C) | Polarity | Preferred Use | Advantages |
|---|---|---|---|---|
| o-Dichlorobenzene | 180 | Low | Hot Phosgenation | Enables high reaction temperatures in the liquid phase and offers thermal stability. smolecule.com |
| Monochlorobenzene | 132 | Low | General Synthesis | Allows for controlled reaction conditions and efficient product separation via distillation. smolecule.com |
| Dichloroethane | 83 | Low | Cold Phosgenation | Low boiling point allows for easy removal of excess phosgene and solvent. smolecule.com |
| Toluene (B28343) | 111 | Low | Alternative Solvent | Provides a cost-effective option for certain applications. smolecule.com |
Thermal Decomposition of Carbamate (B1207046) Derivatives
As an alternative to the hazardous phosgene route, this compound can be synthesized via the thermal decomposition of a suitable carbamate intermediate. smolecule.commdpi.com This non-phosgene method is considered a promising pathway for greener isocyanate production. mdpi.comresearchgate.net The process generally involves two main steps:
Carbamate Formation: An appropriate precursor, such as an amine, is reacted with a reagent like an alcohol or dimethyl carbonate to form a carbamate ester. acs.orgmdpi.com
Thermal Decomposition (Thermolysis): The synthesized carbamate is then heated, causing it to decompose into the desired isocyanate and an alcohol byproduct. acs.orgmdpi.com This thermolysis can be performed in either the gas or liquid phase, with temperatures for gas-phase decomposition reaching around 400°C. mdpi.com Liquid-phase methods are also developed to lower the process temperature. mdpi.com
This route avoids the direct use of phosgene and corrosive hydrogen chloride, simplifying the separation and purification process. acs.org
Emerging Green Chemistry Approaches for Isocyanate Synthesis
Key emerging strategies applicable to isocyanate synthesis include:
Reductive Carbonylation: This method can involve converting nitro compounds into isocyanates using carbon monoxide and a catalyst. acs.org A two-step process where nitro compounds are first converted to carbamates and then heated is also a focus of research, often employing transition metal catalysts. acs.org
The Urea (B33335) Method: This route uses urea, alcohol, and an amine as the primary raw materials to first synthesize a carbamate, which then decomposes to the isocyanate. acs.org The byproducts are alcohol and ammonia, which can be recycled back into the process, potentially achieving "zero emission" synthesis. acs.org
Dimethyl Carbonate Method: Dimethyl carbonate can be used as a less hazardous carbonylating agent in place of phosgene to react with amines to form carbamates, which are then decomposed. acs.org
Flow Chemistry: The use of flow chemistry techniques can mitigate safety concerns by handling high-energy intermediates in a continuous and controlled manner. researchgate.net
These innovative methods represent a significant step towards a more sustainable future for the chemical industry, although their application for the specific production of this compound on an industrial scale is still under development. rsc.orgrsc.org
Reaction Mechanism Elucidation in this compound Formation
The primary mechanism for the formation of this compound via the phosgenation route involves a well-understood sequence of chemical transformations.
The process begins with the nucleophilic attack of the primary amine group of 2,4-dichloroaniline on the electrophilic carbon atom of the phosgene molecule. This initial reaction results in the formation of an unstable intermediate, which quickly eliminates a molecule of hydrogen chloride (HCl) to yield N-(2,4-dichlorophenyl)carbamoyl chloride. This first step corresponds to the "cold phosgenation" stage.
Nucleophilic Addition Reactions
The isocyanate group of this compound is electrophilic in nature, making it susceptible to attack by nucleophiles. This reactivity is the basis for its utility in synthesizing a variety of organic compounds. smolecule.com
Reaction with Hydroxyl-Containing Compounds: Urethane (B1682113) and Polyurethane Synthesis
The reaction between this compound and compounds containing hydroxyl (-OH) groups, such as alcohols, is a cornerstone of urethane chemistry. This nucleophilic addition reaction results in the formation of a carbamate, commonly known as a urethane linkage. kuleuven.be The general reaction proceeds exothermically. chemicalbook.comnoaa.gov
When a diisocyanate or polyisocyanate is reacted with a diol or polyol, the process extends to form long polymer chains, resulting in the synthesis of polyurethanes. wikipedia.orgresearchgate.net These polymers are known for their versatile properties and wide-ranging applications. ontosight.ai The reactivity of the alcohol's hydroxyl group is a key factor in the reaction kinetics, with primary alcohols generally reacting more readily than secondary alcohols. kuleuven.be The reaction mechanism can be complex, with studies suggesting the involvement of multiple alcohol molecules in the transition state. kuleuven.be
Reaction with Amine Functionalities: Formation of Urea and Substituted Urea Derivatives
The reaction of this compound with amines is a facile and widely utilized method for the synthesis of substituted ureas. evitachem.comcommonorganicchemistry.com The nucleophilic amine attacks the electrophilic carbon of the isocyanate group, leading to the formation of a urea linkage. evitachem.com This reaction is typically rapid and can be carried out in various solvents like dichloromethane (B109758) at room temperature without the need for a base. commonorganicchemistry.com
This reaction is fundamental in organic synthesis for creating a diverse range of urea derivatives. mdpi.comresearchgate.netnih.gov By selecting different primary or secondary amines, a wide array of N-substituted ureas can be produced. In some synthetic procedures, the reaction is conducted under reflux conditions to decrease the reaction time. mdpi.com The formation of these urea derivatives is a key step in the synthesis of various compounds, including those with potential biological activity. mdpi.comscirp.org
| Reactant | Product | Reaction Type |
| This compound | Urethane | Nucleophilic Addition |
| This compound | Substituted Urea | Nucleophilic Addition |
| This compound & Diol/Polyol | Polyurethane | Polyaddition |
| This compound & Diamine/Polyamine | Polyurea | Polyaddition |
Hydrolysis Mechanisms and Carbon Dioxide Evolution
In the presence of water, this compound undergoes hydrolysis. smolecule.comchemicalbook.com This reaction proceeds through the initial formation of an unstable carbamic acid intermediate. smolecule.com The carbamic acid then readily decomposes to yield the corresponding primary amine, 2,4-dichloroaniline, and carbon dioxide gas. wikipedia.orgepo.org
This reaction is significant for several reasons. The evolution of carbon dioxide can be harnessed as a blowing agent in the production of polyurethane foams. wikipedia.org However, the presence of moisture is often undesirable during the synthesis of polyurethanes and other polymers, as the formation of the amine and subsequent side reactions, such as the formation of ureas, can compete with the desired urethane formation and affect the final properties of the polymer. chemicalbook.com The reaction with water can also be vigorous, releasing heat. scbt.com
Polymerization Chemistry
The bifunctional or polyfunctional nature of isocyanates, when reacted with appropriate co-monomers, is the foundation of a significant area of polymer science. This compound, while a monoisocyanate, serves as a model and a reactive component in various polymerization studies.
Interfacial Polymerization for Polyurea Microcapsule Formation
Interfacial polymerization is a technique used to produce thin-walled polymer capsules, known as microcapsules. This process is particularly relevant for the formation of polyurea microcapsules, where the polymerization reaction occurs at the interface of two immiscible liquids. mdpi.comresearchgate.netresearchgate.net
In a typical system, a di- or polyisocyanate is dissolved in an oil phase, and a di- or polyamine is dissolved in an aqueous phase. harvard.edu When an emulsion is formed, the isocyanate and amine monomers react at the oil-water interface to form a solid polyurea shell, encapsulating the oil droplets. mdpi.comharvard.edu The properties of the resulting microcapsules, such as shell thickness and stability, can be controlled by various parameters, including the concentration of the monomers and the emulsification process. mdpi.comharvard.edu Polyurea is often chosen as the shell material due to its high stability, mechanical strength, and favorable release characteristics. mdpi.com
Advanced Polymerization Studies for Materials Science Applications
The reactivity of isocyanates like this compound makes them valuable in the development of advanced materials. Their incorporation into polymer structures can impart specific properties, such as enhanced durability and resistance to environmental factors when used in coatings and adhesives. ontosight.ai
Research in materials science explores the use of dichlorophenyl isocyanates in creating specialty polymers. smolecule.com These polymers may exhibit improved thermal stability and chemical resistance. smolecule.com The ability of the isocyanate group to react with various functional groups allows for the modification of existing polymers or the synthesis of novel polymer architectures with tailored properties for applications in areas like electronics and composite materials. smolecule.com
Derivatives and Advanced Materials Chemistry Utilizing 2,4 Dichlorophenyl Isocyanate
Agrochemical Intermediates and Active Compound Development
2,4-Dichlorophenyl isocyanate is a key intermediate in the synthesis of various agrochemicals. The specific substitution pattern of the chlorine atoms on the phenyl ring is crucial for determining the efficacy and selectivity of the final active compounds.
Herbicidal Compound Synthesis and Structure-Activity Relationships
The synthesis of phenylurea herbicides is a major application of dichlorophenyl isocyanates. These compounds typically function by inhibiting photosynthesis in target weed species. The reaction involves the addition of an amine to the isocyanate group, forming a substituted urea (B33335).
While the widely known herbicides Diuron and Linuron are synthesized from the isomeric 3,4-dichlorophenyl isocyanate, the same synthetic principle applies to this compound to produce analogous herbicidal compounds. For example, the reaction of this compound with dimethylamine yields N'-(2,4-dichlorophenyl)-N,N-dimethylurea, the 2,4-dichloro isomer of Diuron.
General Synthesis of a 2,4-Dichlorophenyl Urea Herbicide Analog:

Structure-Activity Relationships (SAR): The biological activity of phenylurea herbicides is highly dependent on the substitution pattern of the aromatic ring.
Electronic Effects: The positions of the chlorine atoms influence the electron distribution of the entire molecule, which affects its ability to bind to the target site in the plant's photosystem II complex.
Lipophilicity: The chlorine substituents increase the molecule's lipophilicity (its ability to dissolve in fats and oils), which facilitates its movement across plant cell membranes to reach its site of action.
Fungicidal Agent Precursors
Substituted urea and thiourea derivatives derived from isocyanates are known to possess significant fungicidal properties. This compound serves as a precursor for these compounds. The resulting N-(2,4-dichlorophenyl)urea moiety can be incorporated into more complex molecules, including heterocyclic systems like triazoles and thiazoles, to enhance their antifungal spectrum and efficacy. nih.gov
Research has shown that urea derivatives can exhibit considerable fungicidal activities against various plant pathogens. nih.govresearchgate.net For instance, certain thiourea derivatives containing 1,2,4-triazole rings have demonstrated potent activity against fungi such as Fusarium oxysporium and Botrytis cinerea. nih.gov The synthesis involves reacting this compound with an appropriate amine-containing heterocyclic compound.
While the specific compound "Kang Jiexin" was not found in the reviewed literature as a derivative of this compound, the principle of using this isocyanate to create fungicidal agents is well-established.
Novel Pyrazole Derivatives with Biological Activity
The pyrazole nucleus is a privileged scaffold in medicinal and agricultural chemistry, known for a wide range of biological activities. nih.gov this compound is used to synthesize novel pyrazole derivatives, typically by creating a urea linkage between the 2,4-dichlorophenyl group and a pyrazole ring.
This is achieved by reacting the isocyanate with an aminopyrazole. The resulting N-(2,4-dichlorophenyl)pyrazolyl-urea combines the structural features of both moieties, often leading to compounds with enhanced biological profiles. These derivatives have been explored for various applications, including herbicidal and medicinal uses. mdpi.com For example, studies on pyrazinyl–aryl urea derivatives have shown significant bioactivity, which supports the rationale for creating similar structures based on a pyrazole core. nih.gov
Synthesis of a Representative Pyrazolyl-Urea Derivative:

Pharmaceutical Intermediate Synthesis and Drug Discovery Efforts
In pharmaceutical research, this compound is a valuable reagent for synthesizing libraries of compounds for drug discovery screening. The resulting urea and thiourea derivatives are investigated for a wide array of therapeutic targets.
Synthesis of Biologically Relevant Urea and Thiourea Derivatives
The reaction of this compound with various primary or secondary amines is a straightforward method to produce a wide range of N,N'-disubstituted urea derivatives. Similarly, reacting it with thiols or amines in the presence of a sulfur source can yield thioureas. These scaffolds are of significant interest in medicinal chemistry due to their ability to form hydrogen bonds and interact with biological targets. nih.gov
Derivatives of 2,4-dichlorophenyl urea have been synthesized and evaluated for numerous biological activities, including anticancer and antimicrobial effects. nih.govnih.gov The presence of the dichlorophenyl group is often a key feature for potent activity.
| Reactant Amine | Resulting Derivative Class | Reported Biological Activity |
| 3-Aminobenzylamine derivative | Pyrazinyl–aryl urea | Anticancer (Bladder Cancer) nih.gov |
| Substituted anilines | Diaryl urea/thiourea | Anticancer nih.gov |
| Aminophenylacetic acid | Carboxyphenyl urea | Antifungal, Larvicidal nih.gov |
Homopiperazine Derivatives as Potential Anticancer Agents
Researchers have successfully used this compound to synthesize novel homopiperazine derivatives with potential as anticancer agents. In one study, 1-benzhydryl-1,4-diazepane (a homopiperazine derivative) was reacted with this compound to produce 4-benzhydryl-N-(2,4-dichlorophenyl)-1,4-diazepane-1-carboxamide. scirp.orgresearchgate.net
This synthesis is a key step in creating a library of related compounds to test for antiproliferative activity. The resulting carboxamide derivatives were evaluated against cancer cell lines, demonstrating the utility of this synthetic pathway in drug discovery. scirp.orgresearchgate.net
| Intermediate | Reagent | Product | Investigated Activity |
| 1-Benzhydryl-1,4-diazepane | This compound | 4-Benzhydryl-N-(2,4-dichlorophenyl)-1,4-diazepane-1-carboxamide | Anticancer (Leukemia) scirp.orgresearchgate.net |
Heterocyclic Compound Synthesis (e.g., 1,3,5-Oxadiazine Series)
The isocyanate functional group is a versatile precursor in heterocyclic chemistry, participating in various cycloaddition and cyclization reactions. Isocyanate compounds, including derivatives of this compound, serve as key building blocks in the synthesis of diverse heterocyclic systems, such as the 1,3,5-oxadiazine series. uomosul.edu.iq The synthesis of 1,3,5-oxadiazine derivatives can be achieved through several pathways, including [4+2] cycloaddition reactions. biointerfaceresearch.com
One established method involves the reaction of N-acylimidates with isocyanates. In this approach, the isocyanate acts as a dienophile that reacts with a 1,3-dipole generated from the N-acylimidate. Another common route is the cyclodehydration of N,N'-diaroyl urea or thiourea compounds, which can be prepared from the reaction of urea or thiourea with the corresponding acid chloride. uomosul.edu.iq Isocyanates can also be used to generate these diamide precursors. While specific literature detailing the use of this compound in 1,3,5-oxadiazine synthesis is not abundant, its chemical properties make it a suitable candidate for such reactions. The general mechanism involves the reaction of the isocyanate with a compound containing an amide or a similar functional group, followed by an acid-catalyzed cyclization to form the oxadiazine ring.
Various synthetic strategies have been developed to produce these heterocyclic structures, sometimes utilizing precursors like N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides or employing dehydrosulfurization reactions of specific thiourea derivatives. biointerfaceresearch.comresearchgate.net These methods highlight the importance of reagents with cumulative double bonds, like isocyanates and isothiocyanates, in constructing the 1,3,5-oxadiazine core.
Table 1: General Synthetic Routes to 1,3,5-Oxadiazine Derivatives
| Precursor 1 | Precursor 2 | Reaction Type | Resulting Heterocycle | Reference |
|---|---|---|---|---|
| N-Acylimidate | Isocyanate | [4+2] Cycloaddition | 1,3,5-Oxadiazine | biointerfaceresearch.com |
| N,N'-Diaroyl Urea | Acid Catalyst | Cyclodehydration | 1,3,5-Oxadiazine-4-one | uomosul.edu.iq |
Functional Materials and Coatings Development
Role in Crosslinking and Polymeric Networks
Isocyanates are a critical class of compounds in polymer chemistry, primarily known for their role in the formation of polyurethane polymers. The high reactivity of the isocyanate group (-NCO) with nucleophiles, especially hydroxyl (-OH) groups, allows for the creation of robust, crosslinked polymeric networks. mdpi.com These networks exhibit enhanced mechanical strength, thermal stability, and chemical resistance, making them suitable for high-performance applications such as automotive parts, coatings, and insulation. specialchem.com
Crosslinking agents function by forming covalent bonds that link separate polymer chains together, creating a three-dimensional network. specialchem.com While di- and poly-isocyanates are typically used to form the core network structure, monofunctional isocyanates like this compound play a role in modifying and controlling the final properties of the polymer. A monoisocyanate can be used to cap the ends of polymer chains, thereby controlling the molecular weight and preventing further polymerization. It can also be grafted onto a polymer backbone containing reactive sites to introduce specific functionalities. The dichlorophenyl group, for example, can enhance thermal stability or modify the refractive index of the material.
In coatings, isocyanate-based crosslinkers are used in both one-component (1K) and two-component (2K) systems. chimicalombarda.comgoogle.com In 1K systems, a "blocked" isocyanate is often used, where the reactive -NCO group is protected and can be de-blocked by heat to initiate crosslinking. mdpi.comgoogle.com The use of isocyanate crosslinkers in acrylic and polyurethane dispersions enhances the performance of coatings for leather, textiles, and wood finishing. chimicalombarda.com
Table 2: Effect of Isocyanate Crosslinking on Polymer Properties
| Property | Uncrosslinked Polymer | Isocyanate-Crosslinked Polymer |
|---|---|---|
| Mechanical Strength | Lower (Flexible) | Higher (Rigid and Tough) |
| Thermal Stability | Lower melting/softening point | Higher decomposition temperature |
| Chemical/Solvent Resistance | Prone to swelling and dissolution | High resistance to solvents and chemicals |
| Durability | Lower abrasion resistance | Excellent durability and weatherability |
Surface Modification of Cellulose and Nanocellulose Substrates
Cellulose, the most abundant biopolymer, and its nanoscale derivatives (nanocellulose) are characterized by a high density of surface hydroxyl (-OH) groups, which makes them highly hydrophilic. researchgate.net This characteristic limits their compatibility and dispersion within nonpolar polymer matrices. Surface modification via chemical functionalization is a key strategy to overcome this limitation, and isocyanates are highly effective reagents for this purpose. researchgate.netrsc.org
The reaction between this compound and the hydroxyl groups on the surface of cellulose or nanocellulose results in the formation of stable urethane (B1682113) (or carbamate) linkages. This process, known as carbamation or urethanization, effectively replaces the polar hydroxyl groups with the more nonpolar dichlorophenyl carbamate (B1207046) groups. researchgate.netresearchgate.net This modification significantly alters the surface energy of the cellulosic material, transforming it from hydrophilic to hydrophobic.
This hydrophobization has several benefits for materials development:
Improved Dispersion: Modified nanocellulose can be more easily dispersed in nonpolar solvents like toluene (B28343) and in hydrophobic polymer matrices such as polylactide (PLA), polypropylene, and polyethylene. glycopedia.eu
Enhanced Interfacial Adhesion: The functionalized surface improves the adhesion between the cellulose filler and the polymer matrix, leading to composite materials with enhanced mechanical properties. researchgate.net
Novel Functional Materials: The introduction of the dichlorophenyl group can impart specific properties, such as increased thermal stability or flame retardancy, to the cellulose-based material.
Research has demonstrated the effectiveness of this technique using various aromatic isocyanates. For instance, the modification of cellulose with 3,4-dichlorophenyl isocyanate through a mechanochemical process resulted in carbamylated cellulose nanofibers with a water contact angle of 109.3°, indicating a successful hydrophobic functionalization. researchgate.net
Table 3: Research Findings on Isocyanate Modification of Nanocellulose
| Isocyanate Used | Cellulose Source | Key Finding | Resulting Property | Reference |
|---|---|---|---|---|
| 3,4-Dichlorophenyl Isocyanate | Cellulose | Achieved a degree of substitution of 1.28 via ball milling. | Hydrophobic surface with a water contact angle of 109.3°. | researchgate.net |
| Toluene-2,4-diisocyanate (TDI) | Cellulose Nanocrystals | Grafted functional polymers onto the nanocrystal surface. | Improved dispersion and compatibility in polymer composites. | researchgate.net |
Toxicological Mechanisms and Biological Interactions of 2,4 Dichlorophenyl Isocyanate
Immunological and Hypersensitivity Mechanisms
2,4-Dichlorophenyl isocyanate is recognized as a potent sensitizer (B1316253), capable of inducing immune-mediated hypersensitivity reactions in both the respiratory tract and the skin. nih.gov The underlying mechanisms involve the compound's high reactivity, which allows it to form covalent bonds with endogenous proteins, creating novel antigens that trigger an immune response.
Respiratory Sensitization and Asthma-like Symptoms: Biochemical Pathways
Exposure to this compound via inhalation may lead to respiratory sensitization, manifesting as allergy or asthma-like symptoms and breathing difficulties. nih.govmerckmillipore.com While the specific biochemical pathways for this compound are not extensively detailed in available literature, the mechanism is understood to be consistent with that of other low-molecular-weight isocyanates. The central event is the formation of haptens, where the highly electrophilic isocyanate group (-N=C=O) of this compound reacts with nucleophilic residues on host proteins in the respiratory tract lining.
The primary targets for this reaction are amino groups (e.g., from lysine (B10760008) residues) and thiol groups (e.g., from cysteine residues) on proteins such as albumin. lifelinecelltech.com This covalent binding results in the formation of a "neo-antigen." This newly formed protein-chemical complex is no longer recognized as "self" by the immune system.
Antigen-presenting cells (APCs), such as dendritic cells and macrophages, internalize and process these neo-antigens. The processed antigens are then presented on the APC surface via Major Histocompatibility Complex (MHC) class II molecules to T-helper (Th) cells. This interaction, in susceptible individuals, promotes the differentiation of Th cells towards a Th2 phenotype. Th2 cells release a characteristic profile of cytokines, including interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13). These cytokines orchestrate the key features of an asthmatic response:
IL-4 and IL-13 stimulate B cells to undergo class-switching and produce isocyanate-specific Immunoglobulin E (IgE) antibodies. These IgE antibodies then bind to high-affinity receptors on the surface of mast cells and basophils.
IL-5 is crucial for the recruitment, activation, and survival of eosinophils, which are key inflammatory cells in the asthmatic airway.
IL-13 also directly contributes to airway hyperresponsiveness, mucus hypersecretion, and airway remodeling.
Upon subsequent exposure, the this compound hapten-protein conjugate can cross-link the IgE antibodies bound to mast cells, leading to their degranulation. This releases a flood of pre-formed and newly synthesized inflammatory mediators, such as histamine, leukotrienes, and prostaglandins. These mediators cause the acute symptoms of occupational asthma, including bronchoconstriction, vasodilation, increased vascular permeability, and mucus production, resulting in wheezing, coughing, and dyspnea. opendermatologyjournal.com
Dermal Sensitization and Allergic Contact Dermatitis: Molecular Basis
This compound is a known skin sensitizer that can cause allergic contact dermatitis (ACD), a classic example of a Type IV delayed-type hypersensitivity reaction. nih.govmerckmillipore.com The molecular basis for this process involves a T-cell mediated immune response and can be divided into two distinct phases: induction (sensitization) and elicitation.
Induction Phase: Upon initial dermal contact, the small, lipophilic this compound molecule penetrates the stratum corneum. In the viable epidermis, it acts as a hapten, covalently binding to endogenous skin proteins to form immunogenic conjugates. These hapten-protein complexes are recognized and captured by epidermal Langerhans cells, which are specialized antigen-presenting cells.
The Langerhans cells become activated, mature, and migrate from the epidermis to the regional lymph nodes. During this migration, they process the antigenic conjugate and present peptide fragments containing the hapten adduct on their MHC molecules. In the lymph nodes, these Langerhans cells present the antigen to naive T-cells. This leads to the clonal expansion and differentiation of antigen-specific T-cells, primarily CD8+ cytotoxic T-lymphocytes and CD4+ helper T-lymphocytes. This process establishes a state of immunological memory, sensitizing the individual to the chemical.
Elicitation Phase: Upon subsequent skin exposure to this compound in a sensitized individual, the elicitation phase is triggered. Haptens again form conjugates with skin proteins. This time, the memory T-cells that were generated during the induction phase recognize the antigen presented by Langerhans cells in the skin.
This recognition leads to the activation and proliferation of these T-cells, which then release a variety of pro-inflammatory cytokines (such as interferon-gamma and tumor necrosis factor-alpha) and chemokines. These signaling molecules recruit a larger population of inflammatory cells, including macrophages and other leukocytes, to the site of exposure. The resulting inflammatory cascade leads to tissue damage and the characteristic clinical signs of allergic contact dermatitis, such as erythema (redness), edema (swelling), vesicles, and pruritus (itching), which typically appear 24 to 72 hours after re-exposure.
Acute and Chronic Cellular Response Pathways
Irritation Mechanisms in Mucous Membranes and Ocular Tissues
This compound is a potent irritant to the skin, eyes, and respiratory tract. nih.govmerckmillipore.comchemicalbook.com Direct contact with mucous membranes and ocular tissues can provoke an immediate and significant inflammatory response. The high reactivity of the isocyanate group is the primary driver of this irritant effect.
Upon contact with ocular tissues, the compound can cause serious eye irritation, potentially leading to conjunctivitis, ulceration, and turbidity of the cornea. chemicalbook.com The mechanism involves the non-specific reaction of the isocyanate with water in the tear film and with functional groups on proteins and other biomolecules in the corneal and conjunctival cells. This can lead to cell damage and death, triggering the release of inflammatory mediators from the injured cells. These mediators cause vasodilation, increased capillary permeability, and the recruitment of inflammatory cells like neutrophils, resulting in the clinical signs of irritation such as pain, redness, and swelling. nih.gov The reaction with water also produces carbon dioxide, which can contribute to the irritating sensation. noaa.gov
Similarly, inhalation can cause irritation of the mucous membranes lining the respiratory tract. merckmillipore.com This can lead to symptoms such as coughing, sore throat, and chest tightness. At high concentrations, this direct chemical irritation can progress to chemical bronchitis and, in severe cases, fatal pulmonary edema. chemicalbook.com
In Vitro and In Vivo Model Systems for Mechanistic Studies
The toxicological properties of isocyanates are evaluated using a variety of model systems to understand their mechanisms of action and assess potential hazards.
In Vivo Models: Animal models are crucial for studying systemic effects like sensitization. The Guinea Pig Maximization Test (GPMT) is a standard in vivo method used to assess the potential of a substance to cause skin sensitization. nih.govresearchgate.net This test involves intradermal and topical application of the test substance to see if a hypersensitivity reaction can be induced and subsequently elicited. Murine models, such as the local lymph node assay (LLNA), are also widely used to evaluate skin sensitization potential by measuring the proliferation of lymphocytes in the draining lymph nodes following topical application of the test chemical. For respiratory sensitization, animal models involving inhalation or dermal exposure followed by an inhalation challenge are used to study the development of airway hyperresponsiveness and inflammation, key features of asthma. nih.gov
In Vitro Models: In vitro models provide a means to study cellular and molecular mechanisms in a controlled environment, reducing the reliance on animal testing. For assessing skin irritation and sensitization, reconstructed human epidermis (RhE) models are employed. These three-dimensional tissue models mimic the structure and function of the human epidermis and can be used to assess cytotoxicity and inflammatory responses. Cell-based assays using cultured human skin cells, such as keratinocytes and fibroblasts, can be used to determine the cytotoxicity of isocyanates and study the cellular pathways they affect. lifelinecelltech.com For eye irritation, in vitro methods such as the Bovine Corneal Opacity and Permeability (BCOP) test and reconstructed human cornea-like epithelium (RhCE) models are used as alternatives to traditional animal testing to predict ocular irritation potential. epa.gov Genetic toxicity can be assessed using bacterial reverse mutation assays (Ames test) and in vitro mammalian cell chromosome aberration tests. nih.govresearchgate.net
Cross-Reactivity and Structure-Activity Relationships in Isocyanate-Induced Toxicity
| Property | Finding |
| Respiratory Sensitization | May cause allergy or asthma symptoms if inhaled. nih.govmerckmillipore.com |
| Dermal Sensitization | May cause an allergic skin reaction. nih.govmerckmillipore.com |
| Eye Irritation | Causes serious eye irritation. nih.govchemicalbook.com |
| Skin Irritation | Causes skin irritation. nih.govchemicalbook.com |
| Mucous Membrane Irritation | May cause respiratory irritation. merckmillipore.com |
Environmental Fate, Degradation Pathways, and Ecotoxicological Research
Environmental Degradation Pathways
The degradation of 2,4-Dichlorophenyl isocyanate in the environment is initiated by rapid chemical reactions, followed by microbial processes that break down the resulting stable intermediates.
This compound is unstable in aqueous environments and undergoes rapid hydrolysis. The isocyanate functional group (-NCO) readily reacts with water. This reaction proceeds in two main steps. First, the isocyanate hydrolyzes to form an unstable carbamic acid intermediate, which then quickly decomposes, releasing carbon dioxide and forming the primary aromatic amine, 2,4-dichloroaniline (B164938). researchgate.net Subsequently, the highly reactive 2,4-dichloroaniline can react with another molecule of the parent isocyanate to form a stable, insoluble urea (B33335) derivative, N,N'-bis(2,4-dichlorophenyl)urea. researchgate.netcommonorganicchemistry.com
Due to this high reactivity with water, the persistence of this compound in its original form in moist soil or aquatic systems is considered unlikely. The environmental fate is therefore primarily concerned with the subsequent degradation and impact of its main hydrolysis products.
Primary Hydrolysis Products of this compound
| Product Name | Chemical Formula | Formation Pathway |
|---|---|---|
| 2,4-Dichloroaniline | C₆H₅Cl₂N | Direct hydrolysis of the isocyanate group and subsequent decarboxylation of the carbamic acid intermediate. |
| N,N'-bis(2,4-dichlorophenyl)urea | C₁₃H₈Cl₄N₂O | Reaction of 2,4-dichloroaniline with an unreacted molecule of this compound. |
| Carbon Dioxide | CO₂ | Released during the decomposition of the carbamic acid intermediate. |
Following the rapid hydrolysis of this compound, the principal degradation product, 2,4-dichloroaniline, becomes the primary substrate for microbial degradation. Chloroanilines are recognized as environmental pollutants, and their biodegradation has been the subject of extensive research.
A diverse range of bacteria capable of degrading dichloroanilines has been isolated from various environments, such as contaminated soils and industrial effluents. These microorganisms can utilize these compounds as a source of carbon and energy. Genera known to contain species that degrade chloroanilines include Pseudomonas, Acinetobacter, Delftia, Rhodococcus, and Bacillus. plos.orgresearchgate.netresearchgate.netmdpi.com For instance, the strain Delftia tsuruhatensis H1 has been shown to decompose 2,4-dichloroaniline, among other substituted anilines. researchgate.net Similarly, Acinetobacter soli GFJ2 can degrade a wide range of halogenated anilines, including 3,4-dichloroaniline, which shares structural similarities. mdpi.com Anaerobic microorganisms found in pond sediment have also demonstrated the ability to dechlorinate dichloroanilines. nih.gov
Microorganisms Involved in Chloroaniline Degradation
| Genus/Species | Substrate(s) | Environment Source |
|---|---|---|
| Delftia tsuruhatensis H1 | 2,4-dichloroaniline, 3,4-dichloroaniline, other chloroanilines | Mixed bacterial culture |
| Acinetobacter soli GFJ2 | 4-chloroaniline, 3,4-dichloroaniline | Soil |
| Pseudomonas fluorescens | 3,4-dichloroaniline | Industrial effluent |
| Rhodococcus sp. | Co-metabolism of chloroanilines | Contaminated soil |
| Bacillus megaterium | Dichloroaniline isomers | Not specified |
| Anaerobic Consortia | 2,4-dichloroaniline, 3,4-dichloroaniline | Pond sediment |
The aerobic biodegradation of 2,4-dichloroaniline typically begins with an oxidative attack on the aromatic ring. The key enzymes in this process are dioxygenases, which incorporate both atoms of molecular oxygen into the substrate. researchgate.netresearchgate.net This initial step often involves hydroxylation, leading to the formation of dichlorinated catechols.
For chloroanilines, the degradation pathway generally proceeds as follows:
Initial Oxidation: Aniline dioxygenase or a similar enzyme catalyzes the hydroxylation of the chloroaniline molecule to form a chlorocatechol. researchgate.netresearchgate.net
Ring Cleavage: The resulting chlorocatechol undergoes aromatic ring cleavage, a reaction also catalyzed by dioxygenase enzymes (e.g., catechol 1,2-dioxygenase). This ortho-cleavage pathway breaks the bond between the two hydroxylated carbons, forming a linear molecule such as a chloro-cis,cis-muconic acid. researchgate.net
Further Metabolism: The ring-fission product is then further metabolized through a series of enzymatic reactions, eventually leading to intermediates of central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov
Throughout this process, the chlorine substituents are removed from the aromatic ring, a crucial step known as dehalogenation. nih.gov The complete degradation of the compound is referred to as mineralization, resulting in the formation of inorganic products like carbon dioxide, water, and chloride ions.
Microbial Biodegradation in Terrestrial and Aquatic Systems
Environmental Persistence and Transport Dynamics
The persistence of this compound in the environment is very low due to its rapid hydrolysis in the presence of water. chemicalbook.com Therefore, the focus of persistence and transport studies shifts to its more stable degradation product, 2,4-dichloroaniline.
2,4-dichloroaniline is considered to be a more persistent compound in the environment. nih.gov Its environmental mobility is governed by factors such as its water solubility (450 mg/L) and its octanol-water partition coefficient (log Kow of 2.91), which suggests a moderate potential for bioconcentration in aquatic organisms. env.go.jpnih.gov
In aquatic systems, volatilization from water surfaces can be a significant fate process, although this is likely reduced by the compound's tendency to adsorb to suspended solids and sediment. nih.gov In soil, its mobility and potential for leaching into groundwater are influenced by its adsorption to soil organic matter. Due to its persistence, 2,4-dichloroaniline can be detected in various environmental compartments, including surface water and industrial effluents. nih.gov
Ecotoxicological Impact Assessments
The ecotoxicological profile of this compound and its primary degradation product, 2,4-dichloroaniline, indicates a significant hazard to aquatic ecosystems.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as hazardous to the aquatic environment, both acutely (Category 1) and chronically (Category 1). echemi.comsigmaaldrich.com The corresponding hazard statement is H410: "Very toxic to aquatic life with long lasting effects." echemi.comsigmaaldrich.com
The main degradation product, 2,4-dichloroaniline, is also classified as very toxic to aquatic life with long-lasting effects. cdhfinechemical.com Extensive research has been conducted to determine its acute and chronic toxicity to various aquatic organisms.
Ecotoxicity Data for 2,4-Dichloroaniline
| Organism Group | Species | Endpoint | Value (µg/L) | Exposure Time |
|---|---|---|---|---|
| Fish | Danio rerio (Zebra fish) | LC₅₀ | 5,670 | 96 hours |
| Various Freshwater Species | LC₅₀ | 6,900 - 48,000 | 96 hours | |
| Crustaceans | Daphnia magna | LC₅₀ | 500 | 48 hours |
| NOEC (growth) | 15 | 16 days | ||
| Algae | Raphidocelis subcapitata | EC₅₀ (growth inhibition) | 3,380 | 48 hours |
| Various Freshwater Species | EC₅₀ (growth) | 400 - 14,000 | 96 hours | |
| Protozoa | Tetrahymena pyriformis | IGC₅₀ (reproductive inhibition) | 44,900 | 48 hours |
LC₅₀: Lethal Concentration, 50%. The concentration of a chemical which kills 50% of a sample population.
EC₅₀: Effective Concentration, 50%. The concentration of a chemical which causes a non-lethal effect in 50% of a sample population.
NOEC: No Observed Effect Concentration. The highest tested concentration of a substance at which no statistically significant effect is observed.
IGC₅₀: Inhibitory Growth Concentration, 50%. The concentration that inhibits 50% of cell population growth.
Source of data:[ env.go.jp(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFp5Dnyy2uMxpNBqnChcqfs2Bkp80ebGAWnmbYKVFZNJYTLYywrXj7K0OBRvHSgFnY_zTvuA4vkIhuXHOFsExOk_OESLwX-qwLldEqhYdRyESfYNdtU6xNoZEtP8uRTKgCktcFuwcY%3D)][ (https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGB_s5f2tgcX8vNkxuOB1QczTo_82aZKSM4F-XCDPtKdxLs2yVHvdW7uT0UW0LDsCI2awPj6RhEKj9zdgKAGqWae7tZFp7Jc41c8NqZ4fKXEbb0Cv88HGy9Qd2g4966aQVL4RCvCslElMK8OLNxqMvsckFaKzFd3VzD6nQy310CnxlwC2UCYadfmkhdzh0BxpabaZ50uyOMyzckijvcd1EBkpurfYA2tz3SF-tmkQV82Ln_lHp54Yl6kpRG3BWD)]The data indicates that crustaceans, particularly Daphnia magna, are highly sensitive to 2,4-dichloroaniline, with acute LC₅₀ values as low as 500 µg/L and chronic effects observed at just 15 µg/L. env.go.jp Fish and algae show a wider range of sensitivity. The high toxicity and persistence of 2,4-dichloroaniline underscore the potential for long-term adverse effects in aquatic environments following the release and subsequent hydrolysis of this compound.
Effects on Aquatic Biota: Mechanistic Insights
Direct mechanistic studies on the ecotoxicological effects of this compound on aquatic organisms are limited in publicly available literature. The compound is known to be reactive with water, hydrolyzing to form 2,4-dichlorophenol (B122985) (2,4-DCP). Consequently, the primary mode of exposure and subsequent toxicological impact on aquatic biota is attributed to this degradation product. The insights below, therefore, focus on the well-studied effects of 2,4-dichlorophenol.
The toxic effects of 2,4-DCP on aquatic life are established, though the precise mechanisms, particularly regarding immunotoxicity, are still under investigation. nih.gov Dichlorophenol compounds are generally considered to act as polar narcotics in fish. wfduk.org This mode of action is characterized by non-specific disruption of cell membranes, leading to a convulsant action where fish may exhibit loss of equilibrium and failure to react to external stimuli. wfduk.org The toxicity of 2,4-DCP is influenced by pH; in typical environmental and physiological pH ranges (pH 7-8), it exists predominantly in its more toxicologically active, undissociated form. wfduk.org
Research on the African Catfish (Clarias gariepinus) has provided specific mechanistic insights into the sublethal effects of 2,4-DCP exposure. nih.gov Studies reveal that exposure leads to significant oxidative stress, histopathological damage, and a compromised immune system. nih.gov
Key mechanistic findings include:
Oxidative Stress: A dose-dependent increase in lactate (B86563) dehydrogenase and superoxide (B77818) dismutase activities, along with elevated levels of lipid peroxidation and DNA fragmentation, was observed in exposed fish. nih.gov This indicates that 2,4-DCP induces the production of reactive oxygen species, leading to cellular damage.
Immunotoxicity: The total white blood cell (WBC) count was significantly higher in fish exposed to 2,4-DCP. nih.gov However, myeloperoxidase content, an enzyme crucial for neutrophil function, decreased significantly at higher concentrations. nih.gov This suggests a complex and ultimately detrimental effect on the immune response.
Gene Expression: At the molecular level, 2,4-DCP exposure resulted in a significant upregulation in the mRNA expression of tumor necrosis factor (TNF-α) and heat shock protein 70 (HSP 70). nih.gov Conversely, the expression of major histocompatibility complex 2 (MHC 2) was downregulated. nih.gov These changes point to an inflammatory response and cellular stress, coupled with a potential impairment of the adaptive immune system.
Histopathological Lesions: Physical damage observed in the head kidney of exposed fish included edema (swelling), infiltration of leucocytes, and depletion of hemopoietic tissue, which is vital for the formation of blood cells. nih.gov
Collectively, these findings demonstrate that 2,4-dichlorophenol, the hydrolysis product of this compound, exerts its toxicity on fish through multiple mechanisms, including polar narcosis, induction of oxidative stress, immunotoxicity, and direct tissue damage.
| Organism | Observed Effect | Mechanistic Insight | Reference |
|---|---|---|---|
| Fish (General) | Convulsant action, loss of equilibrium | Polar Narcosis (non-specific disruption of cell membranes) | wfduk.org |
| African Catfish (Clarias gariepinus) | Increased lipid peroxidation and DNA fragmentation | Induction of Oxidative Stress | nih.gov |
| Altered white blood cell count and myeloperoxidase content | Immunotoxicity | nih.gov | |
| Upregulation of TNF-α and HSP 70; downregulation of MHC 2 | Modulation of Gene Expression (Stress and Immune Response) | nih.gov | |
| Edema, leucocyte infiltration, depletion of hemopoietic tissue in kidney | Histopathological Damage | nih.gov |
Assessment of Environmental Risk and Prioritization Models
Environmental Risk Limits (ERLs) have been derived for 2,4-DCP in surface waters to establish protective concentration levels for ecosystems. rivm.nl These ERLs are advisory values used to set final environmental quality standards and include several tiers of protection. rivm.nl The derivation of these limits is a key component of risk assessment, providing benchmarks against which monitoring data can be compared.
The following are key ERLs derived for 2,4-DCP in freshwater, based on chronic toxicity data for algae, crustaceans, and fish: rivm.nl
Maximum Permissible Concentration (MPC): This represents the concentration at which no negative effects are expected for ecosystems with long-term exposure. The MPC for 2,4-DCP is derived from the lowest No Observed Effect Concentration (NOEC) in chronic studies, which was for the fish Oncorhynchus mykiss (Rainbow trout). An assessment factor is then applied to this value to account for uncertainties. rivm.nl
Maximum Acceptable Concentration (MACeco): This value is intended to protect aquatic ecosystems from effects due to short-term exposure or concentration peaks. rivm.nl
Serious Risk Concentration (SRCeco): This is a concentration at which serious ecotoxicological effects are considered likely. rivm.nl
While this compound itself is not typically included in broad chemical prioritization studies, its isomer, 3,4-Dichlorophenyl isocyanate, has been identified as a high-priority chemical for follow-up in studies of contaminants in the North American Great Lakes based on transcriptomic data. This prioritization suggests that dichlorophenyl isocyanates as a class are of potential concern.
The prioritization of chemicals for risk assessment often follows a weight-of-evidence framework that considers multiple lines of evidence, including:
Detection characteristics (e.g., frequency and concentration in the environment).
Environmental fate properties (e.g., persistence and bioaccumulation).
Ecotoxicological potential (comparison of environmental concentrations to toxicity benchmarks).
For data-poor chemicals, computational methods and high-throughput screening assays are increasingly used to generate data for screening-level assessments and prioritization.
| Risk Parameter | Definition | Basis of Derivation for 2,4-DCP | Reference |
|---|---|---|---|
| Maximum Permissible Concentration (MPC) | Concentration at which no negative effects are expected on ecosystems from long-term exposure. | Based on the lowest chronic NOEC from aquatic organisms (fish, crustaceans, algae) with an applied assessment factor. | rivm.nl |
| Maximum Acceptable Concentration (MACeco) | Concentration that protects aquatic ecosystems from short-term exposure or peak concentrations. | Derived from acute toxicity data for multiple trophic levels. | rivm.nl |
| Serious Risk Concentration (SRCeco) | Concentration at which serious ecotoxicological effects are expected. | Calculated based on acute and chronic toxicity data. | rivm.nl |
Advanced Analytical Methodologies for 2,4 Dichlorophenyl Isocyanate Research
Spectroscopic Techniques for Structural Characterization
Spectroscopy provides profound insights into the molecular architecture of 2,4-Dichlorophenyl isocyanate by probing the interaction of the molecule with electromagnetic radiation. Different regions of the electromagnetic spectrum reveal distinct features of the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. bhu.ac.in For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring.
¹H NMR: The proton NMR spectrum of this compound would exhibit signals corresponding to the three non-equivalent protons on the phenyl ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the isocyanate group. The proton adjacent to the isocyanate group (H-6) would likely appear furthest downfield, followed by the proton between the two chlorine atoms (H-3), and finally the proton adjacent to a chlorine atom (H-5). The coupling patterns (splitting) would provide definitive evidence of their relative positions.
¹³C NMR: The carbon-13 NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in It would show distinct signals for each of the six aromatic carbons and the carbon of the isocyanate group. The isocyanate carbon is characteristically found in the 120-140 ppm range. The carbons bonded to the chlorine atoms (C-2 and C-4) would be shifted downfield, while the other aromatic carbons would appear at chemical shifts typical for substituted benzene (B151609) rings.
| Technique | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | H-3 | ~7.45 | d (doublet) |
| H-5 | ~7.20 | dd (doublet of doublets) | |
| H-6 | ~7.05 | d (doublet) | |
| ¹³C NMR | C-NCO | ~125-135 | s (singlet) |
| C-1 | ~130 | s (singlet) | |
| C-2 | ~133 | s (singlet) | |
| C-3 | ~131 | s (singlet) | |
| C-4 | ~130 | s (singlet) | |
| C-5 | ~128 | s (singlet) | |
| C-6 | ~120 | s (singlet) |
| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric Stretch | -N=C=O | 2250 - 2285 | Strong, Sharp |
| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium to Weak |
| C-Cl Stretch | Aryl Chloride | 1000 - 1100 | Medium to Strong |
| Aromatic C-H Bending (out-of-plane) | Substituted Benzene | 800 - 900 | Strong |
Mass Spectrometry (MS) and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. For aromatic isocyanates like this compound, electron impact (EI) ionization typically produces a strong molecular ion peak (M⁺). researchgate.net The subsequent fragmentation is often characterized by the loss of the isocyanate group or related fragments. rsc.orgyoutube.com
The primary fragmentation pathways would include:
Loss of NCO: A characteristic fragmentation for isocyanates involves the cleavage of the C-N bond, leading to the loss of a neutral NCO radical (42 Da), resulting in a [M-42]⁺ fragment corresponding to the 2,4-dichlorophenyl cation.
Loss of CO: The molecular ion can lose a molecule of carbon monoxide (28 Da) to form an [M-28]⁺ fragment.
Loss of Chlorine: Fragmentation can also involve the loss of a chlorine atom (35/37 Da), leading to [M-Cl]⁺ ions. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 187/189/191 | [C₇H₃Cl₂NO]⁺ (Molecular Ion) | - |
| 159/161/163 | [C₇H₃Cl₂N]⁺ | CO |
| 145/147 | [C₆H₃Cl₂]⁺ | NCO |
| 152/154 | [C₇H₃ClNO]⁺ | Cl |
X-ray Diffraction for Crystalline Structure Determination
Chromatographic Separation and Detection Methods
Chromatography is essential for separating this compound from reaction mixtures, impurities, or environmental samples, and for its quantification.
High-Performance Liquid Chromatography (HPLC) with Diverse Detectors
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of isocyanates. researchgate.net Due to the high reactivity of the isocyanate group, direct analysis can be challenging. Therefore, methods often involve a derivatization step, for example, by reacting the isocyanate with an agent like 1-(2-pyridyl)piperazine (B128488) to form a stable, UV-active urea (B33335) derivative. epa.gov
A typical reversed-phase HPLC method would be employed for separation. epa.gov
Stationary Phase: A C18 (octadecylsilyl) column is commonly used, offering good separation for aromatic compounds. epa.gov
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is often employed to achieve efficient separation. epa.govepa.gov
Detectors:
UV Detector: If the isocyanate has been derivatized with a UV-absorbing agent, a UV detector set at an appropriate wavelength (e.g., 254 nm) can be used for quantification. epa.gov
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high selectivity and sensitivity. It allows for the confirmation of the analyte's identity based on its mass-to-charge ratio, which is particularly useful for complex matrices. sielc.com
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size epa.gov |
| Mobile Phase A | 0.1 M Ammonium Acetate Buffer epa.govepa.gov |
| Mobile Phase B | Acetonitrile epa.govepa.gov |
| Gradient | Gradient from low to high organic content (e.g., 10% B to 60% B) epa.gov |
| Flow Rate | 1-2 mL/min epa.gov |
| Detector | UV (e.g., 254 nm) or Mass Spectrometry (MS) epa.govsielc.com |
Gas Chromatography (GC) for Purity and Trace Analysis
Gas chromatography (GC) stands as a pivotal analytical technique for assessing the purity and conducting trace analysis of this compound. Given the reactive nature of the isocyanate group (-NCO), direct analysis can be challenging. Therefore, methods often involve derivatization to convert the analyte into a more stable and volatile compound suitable for GC analysis. nih.govresearchgate.net
For purity assessment, GC coupled with a Flame Ionization Detector (FID) is commonly employed. researchgate.net The methodology allows for the separation of this compound from potential impurities, starting materials, or by-products from its synthesis. Commercial suppliers of this compound often specify GC as the method used to determine its purity, with typical assays being ≥97.0% or ≥98.0%. avantorsciences.com
Trace analysis, particularly for monitoring residual levels in materials or environmental samples, often requires a more sensitive approach. This typically involves derivatization followed by GC with an Electron-Capture Detector (ECD). epa.gov The high electron affinity of the halogenated derivative makes the ECD an exceptionally sensitive detector for this purpose. A common derivatization strategy involves reacting the isocyanate with an amine, such as di-n-butylamine, to form a stable urea derivative. nih.gov Another approach involves hydrolysis of the isocyanate to its corresponding amine (2,4-dichloroaniline), followed by reaction with an anhydride (B1165640) like heptafluorobutyric acid anhydride (HFBA) to form a stable, halogenated amide that is highly responsive to an ECD. epa.gov This indirect measurement allows for the quantification of the original isocyanate concentration at very low levels. epa.gov
The selection of the GC column is critical for achieving the necessary separation. Columns with stationary phases like diphenyl-dimethylpolysiloxane or poly(dimethylsiloxane) are often used for isocyanate analysis. chromforum.org The specific conditions, including temperature programming, carrier gas flow rate, and detector settings, are optimized to ensure accurate and reproducible results. google.com
Below is an interactive table summarizing typical parameters for the GC analysis of isocyanates, which can be adapted for this compound.
| Parameter | Typical Specification for Purity Analysis | Typical Specification for Trace Analysis (after derivatization) |
|---|---|---|
| Instrument | Gas Chromatograph | Gas Chromatograph |
| Column | Diphenyl-dimethylpolysiloxane (e.g., DB-5, HP-5) | Mid-polarity phase like OV-225 or equivalent |
| Carrier Gas | Helium or Hydrogen | Helium or Nitrogen (Argon-Methane for some ECDs) |
| Injector Temperature | 250 °C | 250 - 280 °C |
| Oven Program | Initial Temp: 100-150°C, Ramp: 5-15°C/min, Final Temp: 250-280°C | Initial Temp: 150°C, hold 2 min, Ramp: 5°C/min to 200°C, hold 10 min google.com |
| Detector | Flame Ionization Detector (FID) | Electron-Capture Detector (ECD) epa.gov |
| Detector Temperature | 280 - 300 °C | 300 °C |
| Derivatizing Agent | Not always required | Di-n-butylamine nih.gov, Heptafluorobutyric acid anhydride (after hydrolysis) epa.gov |
Development of Advanced Sensors and Monitoring Techniques
The high reactivity and toxicity of isocyanates, including this compound, necessitate the development of advanced sensors for real-time monitoring in occupational and environmental settings. rsc.org While traditional chromatographic methods provide high accuracy, they are not suitable for continuous, on-site detection. rsc.org Modern sensor research focuses on creating portable, sensitive, and selective devices for rapid detection. adelphi.edu
Electrochemical Sensors represent a promising avenue for isocyanate detection. nih.gov These sensors operate by measuring changes in electrical signals (such as current or potential) resulting from a chemical reaction between the target analyte and the sensor's surface. mdpi.com The development of novel electrode materials, including carbon nanomaterials (like carbon nanotubes and graphene) and metal nanoparticles, has significantly improved the sensitivity and selectivity of electrochemical sensors. mdpi.comsemanticscholar.org For isocyanate detection, the sensor surface can be functionalized with a reagent that specifically reacts with the -NCO group, generating a measurable electrochemical response. nih.gov
Optical Sensors are another major category of advanced monitoring techniques. These devices rely on changes in optical properties, such as color (colorimetric) or fluorescence, upon interaction with the analyte. semanticscholar.org
Colorimetric Sensors: These are often developed as badges or tapes that change color in the presence of isocyanates. gazdetect.comafcintl.com The sensing chemistry is based on a derivatizing agent embedded in a substrate that produces a colored product upon reaction with the isocyanate. rsc.org
Fluorescence-Based Sensors: These sensors utilize fluorescent probes that react with isocyanates to cause a change in fluorescence intensity. rsc.org This method can offer very high sensitivity. Research in this area focuses on discovering new fluorescent derivatizing agents with high selectivity and quantum yield, which can be integrated into portable fluorimeters or fiber-optic systems for real-time monitoring. rsc.orgsemanticscholar.org
Nanomaterial-Based Sensors are at the forefront of sensor development, offering enhancements to both electrochemical and optical detection platforms. semanticscholar.org Nanomaterials provide a high surface-area-to-volume ratio, which can significantly amplify the sensor's response. For instance, gold or silver nanoparticles can be used in colorimetric sensors, where their aggregation state changes upon interaction with the analyte, leading to a distinct color change. semanticscholar.org Similarly, carbon nanotubes can be used to construct highly sensitive electrochemical sensors due to their excellent electrical conductivity and ease of functionalization. mdpi.com
The development of these advanced sensors holds the potential for creating integrated, real-time monitoring systems for hazardous compounds like this compound, moving beyond traditional laboratory-based analysis. adelphi.edu
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and predicting the reactivity of molecules like 2,4-Dichlorophenyl isocyanate. nih.govmdpi.com These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its geometry and chemical behavior. nih.gov
For aromatic isocyanates, DFT methods such as B3LYP, often paired with basis sets like 6-311G(d,p), are used to optimize the molecular geometry and calculate a range of electronic and thermodynamic properties. nih.govresearchgate.net Key parameters derived from these calculations offer insights into the molecule's stability and reactivity.
Key Quantum Chemical Descriptors:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. ucsb.edu A smaller HOMO-LUMO energy gap generally implies higher reactivity. researchgate.net
Electron Affinity and Ionization Potential: These values, related to the LUMO and HOMO energies respectively, indicate the molecule's ability to accept or donate electrons. researchgate.net
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and the electrophilicity index are calculated from HOMO and LUMO energies to provide a quantitative measure of reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites and predicting how the molecule will interact with other reagents.
Table 1: Examples of Calculable Quantum Chemical Parameters for Reactivity Prediction This table illustrates the types of quantum chemical parameters that can be calculated to predict the reactivity of this compound. The values are conceptual and based on typical outputs for similar molecules.
| Parameter | Definition | Implication for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO | A smaller gap suggests higher reactivity. researchgate.net |
| Ionization Potential (I) | The energy required to remove an electron | Relates to the molecule's tendency to be oxidized. |
| Electron Affinity (A) | The energy released when an electron is added | Relates to the molecule's tendency to be reduced. |
| Electronegativity (χ) | The power of an atom to attract electrons to itself | Influences bond polarity and interaction strength. |
| Global Hardness (η) | Resistance to change in electron distribution | "Soft" molecules are typically more reactive. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons | Quantifies the electrophilic nature of the molecule. |
These theoretical calculations are critical for understanding the reaction mechanisms involving this compound, such as its reactions with nucleophiles like alcohols and amines, which are central to its industrial applications. chemicalbook.comrsc.org
Molecular Dynamics Simulations of Interactions with Biological Macromolecules
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly valuable for understanding how a small molecule like this compound might interact with biological macromolecules, such as proteins or nucleic acids.
MD simulations model the behavior of a system by solving Newton's equations of motion for a collection of atoms, where the forces between atoms are described by a force field. This allows researchers to observe conformational changes, binding events, and the dynamics of molecular interactions in a simulated biological environment.
Application to this compound: Although specific MD studies on this compound were not identified in the available literature, the methodology can be applied to investigate its potential biological targets. Given its high reactivity, this compound can form covalent bonds with nucleophilic residues (e.g., lysine (B10760008), serine, cysteine) on proteins.
A hypothetical MD simulation study would typically involve:
System Setup: A three-dimensional model of the target protein is placed in a simulation box with the this compound molecule, solvated with water molecules and ions to mimic physiological conditions.
Simulation: The simulation calculates the trajectories of all atoms over a period of nanoseconds to microseconds, revealing the dynamic interactions between the isocyanate and the protein.
Analysis: Researchers analyze these trajectories to identify stable binding poses, calculate binding energies, and observe any conformational changes in the protein induced by the binding event. This can help elucidate the mechanism of action or toxicity.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical and machine learning methods used to predict the biological activities or physicochemical properties of chemicals based on their molecular structures. mdpi.com These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured activity or property.
Molecular Descriptors: Molecular descriptors are numerical values that encode different aspects of a molecule's structure. researchgate.netnih.gov They can be categorized as:
1D Descriptors: Based on the molecular formula (e.g., molecular weight).
2D Descriptors: Based on the 2D representation (e.g., connectivity indices, counts of functional groups).
3D Descriptors: Based on the 3D geometry (e.g., molecular shape, surface area).
Physicochemical Descriptors: Such as the octanol-water partition coefficient (LogP). ucsb.edu
For a class of compounds including this compound, a QSAR model could be developed to predict toxicological endpoints, while a QSPR model could predict properties like boiling point or reactivity. The development of a robust model requires a dataset of diverse but related chemicals with reliable experimental data.
Table 2: Representative Molecular Descriptors for QSAR/QSPR Models This table provides examples of molecular descriptors that could be used to build predictive models for chlorinated aromatic isocyanates.
| Descriptor Class | Example Descriptor | Information Encoded |
| Constitutional (1D/2D) | Molecular Weight | Size of the molecule. ucsb.edu |
| Number of Chlorine Atoms | Presence of specific atoms. | |
| Topological (2D) | Wiener Index | Molecular branching and compactness. |
| Geometric (3D) | Molecular Surface Area | The accessible surface of the molecule for interactions. |
| Electronic | Dipole Moment | Polarity and charge distribution. |
| HOMO/LUMO Energies | Electron-donating/accepting capabilities. ucsb.edu | |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity, influencing bioavailability. ucsb.edu |
Once developed and validated, these models can be used to screen new or untested chemicals for potential activity or hazardous properties, reducing the need for extensive experimental testing.
In Silico Approaches for Environmental Fate and Transport Prediction
In silico tools, such as the EPI (Estimation Programs Interface) Suite™ developed by the U.S. Environmental Protection Agency (EPA), are widely used to predict the environmental fate of organic chemicals. chemsafetypro.comchemistryforsustainability.orgepa.govepisuite.dev These programs use QSPR and fragment contribution methods to estimate key physicochemical properties that govern how a chemical will behave when released into the environment.
For this compound, these models can predict its partitioning between air, water, soil, and sediment, as well as its potential for persistence and bioaccumulation.
Key Predicted Properties for Environmental Fate:
Log Octanol-Water Partition Coefficient (Log Kow): This value indicates a chemical's tendency to partition into fatty tissues versus water. A Log Kow of 3.98 for this compound suggests it has a tendency to be hydrophobic. chemicalbook.comepa.gov
Water Solubility: This property affects how a chemical is transported in aquatic systems. This compound is noted to be insoluble in water and reacts with it. chemicalbook.comnoaa.gov
Vapor Pressure: This determines how likely a chemical is to volatilize into the atmosphere. The vapor pressure for this compound is 0.05 mmHg at 25°C. chemicalbook.com
Henry's Law Constant: This describes the partitioning between air and water, indicating the potential for a chemical to move from water bodies into the atmosphere.
Soil Adsorption Coefficient (Koc): This predicts how strongly a chemical will bind to organic matter in soil and sediment, affecting its mobility.
Biodegradation: Models can predict the likelihood and rate of aerobic and anaerobic biodegradation, which is a primary mechanism for the removal of many organic chemicals from the environment.
Table 3: Predicted Environmental Fate Properties of this compound This table summarizes key physicochemical and environmental fate properties for this compound, with values obtained from predictive models and databases.
| Property | Predicted/Reported Value | Significance for Environmental Fate | Source |
| Molecular Weight | 188.01 g/mol | Influences transport and diffusion. | nih.gov |
| Boiling Point | 235 °C | Low volatility under normal conditions. | chemicalbook.com |
| Melting Point | 59 - 61 °C | Solid at room temperature. | chemicalbook.com |
| Vapor Pressure | 0.05 mmHg (at 25°C) | Low tendency to volatilize from surfaces. | chemicalbook.com |
| Water Solubility | Insoluble (reacts) | Limited transport in water; primarily partitions to other media. | chemicalbook.com |
| Log Kow | 3.98 | Indicates a potential for bioaccumulation in organisms. | chemicalbook.com |
These in silico predictions are crucial for regulatory assessments and for prioritizing chemicals for further environmental testing. They provide a cost-effective way to screen for potential environmental risks associated with the production and use of chemicals like this compound.
Q & A
What are the key synthetic routes for preparing 2,4-dichlorophenyl isocyanate derivatives in medicinal chemistry?
This compound is commonly used to synthesize urea derivatives via nucleophilic addition reactions. For example, it reacts with amines under mild conditions to form phenyl urea compounds, which are intermediates for indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. A typical procedure involves reacting the isocyanate with a primary amine (e.g., 3,5-dimethylpiperidin-1-yl-aniline derivatives) in anhydrous dichloromethane at 0–25°C, followed by purification via column chromatography . HRMS and NMR are critical for confirming structural integrity (e.g., HRMS: ∆ −4.62 ppm for C24H27O3N3F5 derivatives) .
How does this compound compare to other aryl isocyanates in reactivity for thiourea synthesis?
Unlike isothiocyanates (e.g., 2-chloro-4-nitrophenyl isothiocyanate), this compound forms urea linkages rather than thioureas. Its reactivity is influenced by electron-withdrawing chlorine substituents, which enhance electrophilicity at the isocyanate group. Comparative studies show that aryl isocyanates require milder conditions (room temperature, aprotic solvents) compared to isothiocyanates, which often need catalysts like di-tert-butyl dicarbonate .
What safety protocols are essential when handling this compound?
This compound is classified as corrosive (H314) and toxic (H331). Key safety measures include:
- Personal Protective Equipment (PPE): Gloves, goggles, and respirators.
- Ventilation: Use fume hoods to avoid inhalation.
- Storage: Keep in sealed containers at 2–8°C, away from moisture and amines to prevent unintended polymerization .
- Spill Management: Neutralize with dry sand or vermiculite, avoiding water contact due to decomposition risks .
How can researchers resolve discrepancies in reported physical properties (e.g., melting points) of this compound?
Discrepancies in melting points (e.g., 60–62°C vs. 40–44°C) may arise from isomer impurities or hydration states. Methodological steps include:
Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to assess purity.
Thermal Analysis: Differential Scanning Calorimetry (DSC) to determine exact melting ranges.
Isomer Identification: GC-MS or NMR to rule out contaminants like 3,4-dichlorophenyl isocyanate (CAS 102-36-3) .
What spectroscopic techniques are optimal for characterizing this compound derivatives?
How is this compound utilized in designing enzyme inhibitors?
It serves as a scaffold for IDO1 inhibitors by forming urea bonds with amino groups in target molecules. For instance, derivatives like g17 (3-[3-[3-(2,4-dichlorophenyl)ureido]phenyl]-4,4,4-trifluorobutyric acid ethyl ester) exhibit nanomolar IC50 values. Key steps include:
Structure-Activity Relationship (SAR) : Varying substituents on the phenyl ring to optimize binding.
Docking Studies : Molecular modeling to predict interactions with the heme-binding site of IDO1 .
What are the challenges in synthesizing silicon-bridged arylpyridinones using this compound?
Silicon-stereogenic compounds require precise control of reaction stereochemistry. Challenges include:
- Moisture Sensitivity : Use anhydrous solvents (e.g., THF) and inert atmospheres.
- Side Reactions : Competing hydrolysis of isocyanate to amine. Mitigation involves slow addition of reagents and low temperatures (−20°C) .
How does regulatory compliance impact the use of this compound in cross-border research?
Under EPA and EU REACH regulations, quantities ≥1 kg require safety data sheets (SDS) and hazard labeling (UN2250). Researchers must:
- Documentation : Maintain records of CAS 2612-57-9 usage.
- Waste Disposal : Follow local guidelines for corrosive/toxic waste (e.g., incineration with scrubbing) .
What role does this compound play in polymer chemistry?
It is a precursor for polyurethane coatings with enhanced thermal stability. Methodological considerations:
- Copolymerization : React with diols (e.g., polyethylene glycol) at 80–100°C.
- Crosslinking : Adjust stoichiometry (NCO:OH ratio) to control rigidity .
How can researchers mitigate decomposition during long-term storage of this compound?
Decomposition via hydrolysis forms 2,4-dichloroaniline. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
